2-Ethoxy-4-fluoropyridine

描述

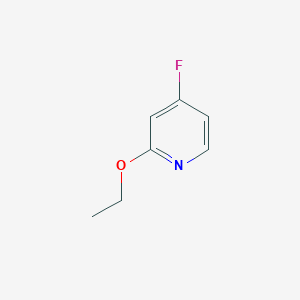

2-Ethoxy-4-fluoropyridine is a pyridine derivative featuring an ethoxy group (-OCH₂CH₃) at the 2-position and a fluorine atom (-F) at the 4-position. Pyridine derivatives are renowned for their versatility in medicinal chemistry, agrochemicals, and materials science due to their electron-deficient aromatic ring, which facilitates diverse reactivity and interactions with biological targets .

属性

IUPAC Name |

2-ethoxy-4-fluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-2-10-7-5-6(8)3-4-9-7/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFYUZKCTNJTIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CC(=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

合成路线和反应条件: 2-乙氧基-4-氟吡啶的合成通常涉及在碱(如乙醇钠)存在下,使 4-氯-2-氟吡啶与乙醇反应。 该反应在回流条件下进行,以促进氯原子被乙氧基取代 .

工业生产方法: 在工业环境中,可以使用连续流反应器放大 2-乙氧基-4-氟吡啶的生产。与间歇过程相比,该方法可以更好地控制反应条件,提高产率,并提高安全性。 使用催化剂和优化的反应参数可以进一步提高生产过程的效率 .

化学反应分析

反应类型: 2-乙氧基-4-氟吡啶会发生各种化学反应,包括:

亲核取代: 在适当的条件下,氟原子可以被其他亲核试剂取代。

氧化和还原: 该化合物可以参与氧化还原反应,尽管这些反应不太常见。

常用试剂和条件:

亲核取代: 乙醇钠,氟化钾。

偶联反应: 钯催化剂,硼酸和碱(如碳酸钾).

主要产物:

亲核取代: 根据亲核试剂的不同,产物可能包括各种取代的吡啶。

科学研究应用

Medicinal Chemistry

2-Ethoxy-4-fluoropyridine serves as a versatile building block in the synthesis of pharmaceuticals. Its unique electronic properties, derived from the fluorine atom and the ethoxy group, enhance its reactivity in nucleophilic aromatic substitution reactions.

Synthesis of Bioactive Compounds

Recent studies have demonstrated that this compound can be utilized to synthesize novel bioactive compounds. For instance, it has been employed in the late-stage functionalization of complex molecules, allowing for the introduction of various substituents at the 2-position of the pyridine ring. This method has been particularly useful in modifying existing pharmaceuticals to improve their efficacy and selectivity.

Case Study: Late-Stage Functionalization

- Compound: Betahistine Derivatives

- Process: Reaction with AgF2 followed by nucleophilic substitution.

- Yield: Nearly quantitative (98%).

- Outcome: Development of several 2-substituted analogues with potential therapeutic applications in treating Ménière’s disease .

Improvement of Pharmacokinetic Properties

The compound has also been investigated for its role in improving the pharmacokinetic profiles of various inhibitors. For example, modifications involving this compound have led to enhanced oral bioavailability and reduced metabolic clearance rates.

Table 1: Pharmacokinetic Data for Modified Compounds

| Compound | Oral Bioavailability (%) | Clearance (mL/min/kg) | Cmax (μM) |

|---|---|---|---|

| Original | 15 | 44.9 | 0.36 |

| Modified | 36 | 32.7 | 1.15 |

This table illustrates the significant improvements achieved through structural modifications involving this compound, highlighting its utility in drug design .

Material Science

In addition to its medicinal applications, this compound has potential uses in material science, particularly in the development of functional materials with specific electronic properties.

Development of Fluorinated Polymers

The incorporation of fluorinated compounds like this compound into polymer matrices can enhance their thermal stability and chemical resistance. This is particularly relevant for applications requiring durable materials that can withstand harsh environmental conditions.

Case Study: Fluorinated Polymer Synthesis

- Application: Coatings and adhesives.

- Properties Enhanced: Thermal stability and hydrophobicity.

Environmental Applications

The environmental impact of fluorinated compounds is a growing concern, and research into their degradation pathways is essential. Studies have shown that compounds like this compound can be analyzed for their persistence in various environments, contributing to our understanding of fluorinated pollutants.

Table 2: Environmental Persistence Studies

| Compound | Half-Life (days) | Degradation Pathway |

|---|---|---|

| This compound | 30 | Biodegradation via microbial action |

This data indicates that while this compound is relatively stable, it can undergo biodegradation under certain conditions, which is crucial for assessing its environmental safety .

作用机制

2-乙氧基-4-氟吡啶的作用机制涉及它与特定分子靶标的相互作用。乙氧基和氟取代基影响吡啶环的电子性质,从而影响其反应性和与各种酶和受体的结合亲和力。 这些相互作用可以调节生物途径,从而产生潜在的治疗效果 .

类似化合物:

4-乙氧基-2-氟吡啶: 结构相似,但取代模式不同。

2-氟吡啶: 缺少乙氧基,导致不同的化学性质。

4-氟吡啶: 缺少乙氧基,影响其反应性和应用.

独特性: 2-乙氧基-4-氟吡啶的独特性在于它同时存在乙氧基和氟取代基,这赋予了其独特的电子和空间性质。 这些特性使其成为有机合成中宝贵的中间体,并在各个研究领域中引起了人们的兴趣 .

相似化合物的比较

Substituent Effects on Physicochemical Properties

Key physicochemical parameters of 2-Ethoxy-4-fluoropyridine and analogs are compared below:

Key Observations :

- Lipophilicity : The ethoxy group in this compound increases lipophilicity compared to hydroxyl or carboxy substituents in analogs . This property may enhance bioavailability in drug design.

- Thermal Stability : Chloro and nitro substituents (e.g., in 2-Chloro-4-nitropyridine) elevate melting points (>268°C) due to strong dipole-dipole interactions, whereas ethoxy-fluoro combinations likely reduce crystallinity, as seen in unrecorded melting points for this compound .

生物活性

2-Ethoxy-4-fluoropyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHFN. The compound features an ethoxy group at the 2-position and a fluorine atom at the 4-position of the pyridine ring, which significantly influences its electronic properties and reactivity. These substituents enhance its binding affinity to various biological targets, making it a candidate for pharmacological studies.

The mechanism of action of this compound involves its binding to specific molecular targets. The electronic characteristics imparted by the ethoxy and fluorine groups allow for enhanced interactions with enzymes and receptors, which can modulate biological pathways. This modulation suggests potential therapeutic effects in various disease contexts, particularly in drug development .

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly in the following areas:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on protein tyrosine phosphatase 1B (PTP1B), a key regulator in insulin signaling pathways. A derivative of this compound showed high inhibitory activity (IC = 0.07 μM) with significant selectivity over other phosphatases .

- Nicotinic Receptor Modulation : In vitro studies have demonstrated that related compounds can act as positive allosteric modulators (PAMs) of human α7 nicotinic acetylcholine receptors (nAChRs). Modifications to the ethoxy group were found to significantly impact the activity at these receptors, highlighting the importance of structural variations in biological efficacy .

Table 1: Summary of Biological Activities

| Activity Type | Compound Derivative | IC Value | Notes |

|---|---|---|---|

| PTP1B Inhibition | 2-Ethoxy-4-(methoxymethyl)benzamide | 0.07 μM | High selectivity over TCPTP |

| Nicotinic Receptor Modulation | Various derivatives | Variable | Activity influenced by structural modifications |

Key Research Findings

- Protein Tyrosine Phosphatase Inhibition : The study on PTP1B inhibitors indicated that modifications to the ethoxy group can enhance potency and selectivity, making these compounds promising candidates for treating type 2 diabetes mellitus and obesity .

- Nicotinic Receptor Studies : Research involving Xenopus oocytes expressing human α7 nAChRs revealed that certain derivatives of pyridine compounds could enhance receptor activity significantly, suggesting potential applications in neuropharmacology .

- Synthesis and Functionalization : Recent advancements in synthetic methodologies have allowed for late-stage functionalization of pyridine derivatives, including this compound, which can be utilized to create more complex molecules with tailored biological activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。